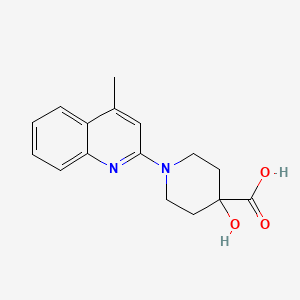

![molecular formula C16H17FN2O B5500878 N-[2-(4-氟苯基)乙基]-N'-(2-甲苯基)脲](/img/structure/B5500878.png)

N-[2-(4-氟苯基)乙基]-N'-(2-甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea and related compounds involves several key strategies, including the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for urea synthesis from carboxylic acids. This method provides good yields under milder conditions and is compatible with various N-protecting groups. The process is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri et al., 2014). Directed lithiation techniques also play a role in the synthesis, allowing for high yields of substituted products through reactions with electrophiles, despite potential side products (Smith et al., 2013).

Molecular Structure Analysis The molecular structure of ureas and their derivatives, including those with fluorophenyl groups, is often elucidated through techniques like single-crystal X-ray diffraction. This allows for a detailed understanding of the crystal packing and hydrogen bonding interactions, which are crucial for predicting the compound's reactivity and properties. For example, a study on ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided insights into its orthorhombic crystal structure and intramolecular hydrogen bonding (Sapnakumari et al., 2014).

Chemical Reactions and Properties The chemical reactivity of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea derivatives is influenced by their structural features, such as the presence of fluorine atoms and the urea functionality. These compounds undergo various reactions, including lithiation and substitution, leading to a range of products with potential applications. The presence of fluorine can significantly affect the electron distribution and reactivity of the molecule, enabling selective transformations (Goryaeva et al., 2009).

科学研究应用

合成和反应性

N-[2-(4-氟苯基)乙基]-N'-(2-甲苯基)脲和相关化合物已被探索其在合成复杂分子中的合成用途。在特定条件下,相关 N,N-二甲基脲衍生物的定向锂化允许引入各种取代基,展示了该化合物有机合成中的多功能性 (Smith 等,2013)。类似地,脲掺杂的 ZnO 薄膜已被用作反相聚合物太阳能电池中的电子传输层,展示了脲衍生物在提高太阳能电池效率中的效用 (Wang 等,2018)。

抗菌和抗真菌活性

N-烷基取代脲衍生物,包括那些带有氟苯基基团的衍生物,已被合成并评估其抗菌和抗真菌活性,显示出针对多种微生物的有希望的结果 (Zheng 等,2010)。这表明此类化合物在开发新的抗菌剂中的潜力。

传感器应用

脲衍生物也已被纳入传感器中以检测特定化合物。例如,基于掺入脲酶的空气稳定脂质膜的光学传感器展示了对牛奶中尿素的快速和选择性检测,突出了脲衍生物在环境和食品安全监测中的应用 (Nikoleli 等,2010)。

超分子化学

在超分子化学中,N,N'-二烷基脲形成分子间氢键,作为制造超分子聚合物的先驱。这些化合物由于其氢键能力,已被用于开发具有独特性质的材料 (Boileau 等,2000)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O/c1-12-4-2-3-5-15(12)19-16(20)18-11-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTPKXSZPAVERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Fluorophenyl)ethyl]-3-(2-methylphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

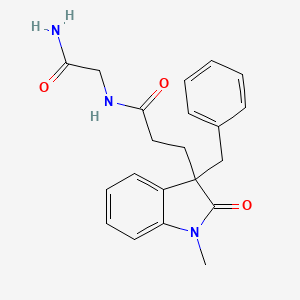

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

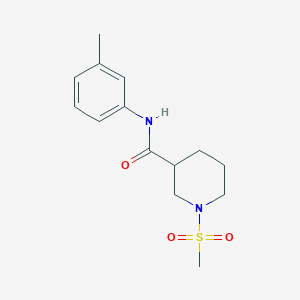

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)